N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
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Description
“N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound that have been synthesized and studied for their potential anticancer activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . This structure is likely to be present in “this compound”, but the specific molecular structure is not available in the literature I have access to.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Synthesis and Biological Evaluation : Compounds within the pyrazolo[3,4-d]pyrimidine family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines such as MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma). One study highlighted a compound with significant antibacterial efficiency against gram-positive and gram-negative bacteria, showcasing its potential as an antibacterial agent (Hassaneen et al., 2019). Additionally, antimicrobial evaluation of related derivatives showed moderate activity against selected microorganisms, indicating their utility in developing new antimicrobial agents (Farag et al., 2009).
Enzyme Inhibition and Biological Activity
Adenosine Receptor Affinity : Derivatives have been investigated for their affinity towards adenosine receptors, which are crucial for various physiological processes. A study on pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine revealed significant activity at A1 adenosine receptors, suggesting potential therapeutic applications (Harden et al., 1991).
Inhibitors of Mycobacterial ATP Synthase : Research into the anti-mycobacterial activity of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines identified several potent inhibitors of Mycobacterium tuberculosis ATP synthase. This demonstrates the promise of pyrazolo[1,5-a]pyrimidines in treating tuberculosis (Sutherland et al., 2022).
Corrosion Inhibition
- Surface and Corrosion Inhibition Properties : Heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine ring have shown effectiveness as corrosion inhibitors on C-steel surfaces in acidic environments. This application is valuable in industrial settings to protect metals from corrosion (Abdel Hameed et al., 2020).
Properties
IUPAC Name |
N-(2-methylpropyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)10-19-16(24)8-9-22-12-20-17-15(18(22)25)11-21-23(17)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMZPOSOHLSSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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